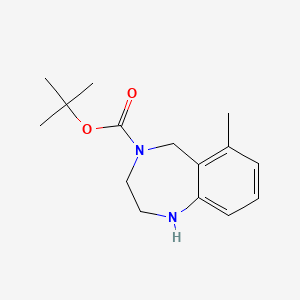tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
CAS No.: 1375474-56-8
Cat. No.: VC2578557
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1375474-56-8 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 |
| Standard InChI Key | OZZNHBFVIKADTH-UHFFFAOYSA-N |
| SMILES | CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Basic Chemical Information
tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate possesses the following key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1375474-56-8 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | Solid (based on similar compounds) |
| IUPAC Name | tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
| SMILES Notation | CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C |
| Standard InChI | InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 |
| InChIKey | OZZNHBFVIKADTH-UHFFFAOYSA-N |
The compound features a seven-membered diazepine ring fused with a benzene ring, creating the benzodiazepine scaffold. It contains a tert-butyloxycarbonyl group attached to one of the nitrogen atoms (N-4) and a methyl group at the 6-position on the benzene ring .
Structural Characteristics
The structure of tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate consists of:
-
A partially saturated 1,4-benzodiazepine core structure
-
A tert-butyloxycarbonyl (Boc) protecting group at the N-4 position
-
A methyl substituent at the 6-position of the benzene ring
-
A non-aromatic, partially saturated seven-membered diazepine ring
The presence of the Boc protecting group makes this compound particularly useful in organic synthesis, as it allows for selective reactions at other positions while protecting the N-4 amine functionality.
Synthesis Methods
While the search results don't provide a specific synthesis procedure for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, several general approaches for synthesizing related benzodiazepine derivatives can be inferred from similar compounds.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound's most significant application appears to be as a synthetic intermediate in medicinal chemistry. The tert-butyloxycarbonyl protecting group allows for selective chemical transformations while protecting the sensitive nitrogen functionality, making it valuable in multi-step synthetic routes toward more complex bioactive molecules .
Analytical Characterization
Spectroscopic Data
While specific spectroscopic data for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is limited in the search results, similar benzodiazepine derivatives are typically characterized using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for:
-
The tert-butyl group (typically a singlet at ~1.4-1.5 ppm)
-
The methyl group at C-6 (singlet at ~2.2-2.4 ppm)
-
Aromatic protons of the benzene ring
-
Methylene protons of the diazepine ring
-
-
-
Mass Spectrometry:
-
Expected molecular ion peak at m/z 262 (M+)
-
Fragmentation patterns typically include loss of the tert-butyl group
-
-
Infrared Spectroscopy:
-
Characteristic C=O stretching of the carbamate group (~1700 cm⁻¹)
-
N-H stretching vibrations
-
C-H stretching of aromatic and aliphatic groups
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume